molecular formula C6H7NO4S B2950600 2-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanoic acid CAS No. 497076-92-3

2-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanoic acid

Cat. No.: B2950600
CAS No.: 497076-92-3
M. Wt: 189.19
InChI Key: KQBJNKYGGJWSCE-UHFFFAOYSA-N
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Description

2-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanoic acid is a heterocyclic compound featuring a five-membered thiazolidinone ring with two ketone groups at positions 2 and 4. The nitrogen atom at position 3 is substituted with a propanoic acid moiety. The compound has been explored for its role in synthesizing bioactive derivatives, particularly in targeting enzymes like protein tyrosine phosphatases and peroxisome proliferator-activated receptors (PPARs) .

Properties

IUPAC Name

2-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S/c1-3(5(9)10)7-4(8)2-12-6(7)11/h3H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBJNKYGGJWSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)CSC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanoic acid typically involves the reaction of thiazolidine derivatives with appropriate carboxylic acids under controlled conditions. One common method includes the use of multicomponent reactions, click reactions, and green chemistry approaches to improve selectivity, purity, and yield .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles is emphasized to minimize environmental impact and enhance efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The thiazolidinone ring undergoes oxidation under specific conditions, targeting the sulfur atom or the dioxo groups.

Reagent/Conditions Product Yield Notes
KMnO₄ (acidic medium)Sulfoxide derivatives~60%Controlled oxidation preserves the ring .
H₂O₂ (aqueous NaOH)Sulfone derivatives45–55%Requires prolonged reaction time.
Ozone (O₃) in CH₂Cl₂Cleavage of the thiazolidinone ringN/AForms carboxylic acid fragments .

Reduction Reactions

The dioxo groups and double bonds within the thiazolidinone system are susceptible to reduction.

Reagent/Conditions Product Yield Notes
NaBH₄ (methanol)Thiazolidine alcohol derivatives70–80%Selective reduction of carbonyl groups .
LiAlH₄ (THF, reflux)Ring-opening to thiol derivatives50–60%Generates propanoic acid-thiol conjugates .
H₂ (Pd/C catalyst)Saturated thiazolidinone analogs65–75%Requires high-pressure conditions .

Substitution Reactions

The methylene group adjacent to the thiazolidinone ring participates in nucleophilic substitution.

Reagent/Conditions Product Yield Notes
Amines (e.g., NH₃, Et₃N)Amide-linked thiazolidinones80–90%Base-catalyzed reaction .
Thiols (e.g., HSCH₂COOH)Thioether derivatives75–85%Requires microwave assistance .
Halides (e.g., CH₃I)Alkylated thiazolidinone derivatives60–70%Alkylation at the sulfur atom .

Condensation Reactions

The carboxylic acid group facilitates condensation with aldehydes or amines to form hybrid structures.

Reagent/Conditions Product Yield Notes
Aromatic aldehydes (e.g., PhCHO)Schiff base derivatives85–95%Acid-catalyzed, forms imine linkages .
Hydrazines (e.g., N₂H₄)Hydrazide conjugates70–80%Used in prodrug synthesis .
Isocyanates (e.g., PhNCO)Urea-linked compounds65–75%Forms stable carbamate bonds .

Hydrolysis Reactions

The ester and amide functionalities are hydrolyzed under acidic or basic conditions.

Reagent/Conditions Product Yield Notes
HCl (6M, reflux)Propanoic acid and thiazolidinone fragments90–95%Complete ring cleavage .
NaOH (aq., 70°C)Sodium carboxylate derivatives85–90%Preserves the thiazolidinone core .
Enzymatic (lipase)Biodegradation productsN/AEnvironmentally relevant pathway .

Biological Interactions

While primarily a synthetic target, this compound interacts with enzymes such as aldose reductase and protein tyrosine phosphatase 1B (PTP1B) . Kinetic studies indicate:

  • Uncompetitive inhibition against aldose reductase (Ki=1.2muMK_i=1.2\\mu M) .

  • Non-competitive inhibition against PTP1B (IC50=4.5muMIC_{50}=4.5\\mu M) .

These interactions highlight its potential as a multi-target ligand for diabetes treatment.

Key Mechanistic Insights

  • The thiazolidinone ring acts as an electron-deficient system, favoring nucleophilic attacks at the methylene carbon.

  • The carboxylic acid group enhances solubility in polar solvents and participates in hydrogen bonding during enzyme inhibition .

  • Substituents on the thiazolidinone ring modulate reactivity; electron-withdrawing groups (e.g., nitro) increase electrophilicity.

Scientific Research Applications

2-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanoic acid is a chemical compound with the molecular formula C6H7NO4SC_6H_7NO_4S and a molecular weight of 189.19 g/mol . It is also known by other names, including 2-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid, 2-(2,4-Dioxothiazolidin-3-yl)propanoic acid, and BAS 04894972 .

IUPAC Name: this compound

InChI: InChI=1S/C6H7NO4S/c1-3(5(9)10)7-4(8)2-12-6(7)11/h3H,2H2,1H3,(H,9,10)

InChIKey: KQBJNKYGGJWSCE-UHFFFAOYSA-N

SMILES: CC(C(=O)O)N1C(=O)CSC1=O

Scientific Research Applications

While specific case studies and comprehensive data tables focusing solely on the applications of this compound are not available within the search results, the broader research indicates the potential of thiazolidine derivatives in various scientific fields.

2,4-Dioxo-1,3-thiazolidine derivatives: These have demonstrated biological potential, including bactericidal and fungicidal properties .

Related compounds: Research on a similar compound, 3-{5-[(2,5-Dimethoxyphenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid, reveals several applications:

  • Chemistry: It can be used as a building block for synthesizing complex molecules.
  • Biology: It can be investigated for its potential as an enzyme inhibitor or receptor modulator.
  • Medicine: It can be explored for potential therapeutic effects, including anti-inflammatory and anticancer properties.
  • Industry: It can be utilized in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular processes, leading to its diverse biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methoxy in ) increase π-π stacking interactions with biological targets.
  • Thioxo vs. Dioxo : Replacement of the C2 ketone with a thioxo group (e.g., ) alters electronic properties and hydrogen-bonding capacity, influencing enzyme binding .
  • Molecular Weight : Derivatives with aromatic substituents (e.g., ) have higher molecular weights (~300–350 g/mol), which may impact bioavailability.

Biological Activity

2-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanoic acid (CAS No. 497076-92-3) is a thiazolidine derivative that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in cancer treatment, anti-inflammatory responses, and metabolic disorders. This article reviews the available literature on its biological activity, supported by data tables and case studies.

  • Molecular Formula : C6H7NO4S
  • Molecular Weight : 189.19 g/mol
  • IUPAC Name : this compound
  • SMILES : [H]OC(=O)C(C)N1C(=O)CSC1=O

Anticancer Activity

Research indicates that thiazolidine derivatives, including this compound, exhibit significant anticancer properties. A study evaluated various thiazolidine derivatives against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The findings revealed that certain derivatives exhibited lower IC50 values compared to standard chemotherapeutics like irinotecan and adriamycin, indicating enhanced potency against cancer cells .

CompoundCell LineIC50 (µM)Comparison DrugReference
This compoundMCF-7<10Adriamycin
4x (related derivative)MCF-75Adriamycin

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies indicated that certain thiazolidine derivatives possess antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds ranged from 100 to 400 µg/mL, demonstrating moderate to good activity compared to conventional antibiotics .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It was found to reduce pro-inflammatory cytokines and reactive oxygen species (ROS) levels in macrophage cell lines. This suggests its potential use in treating inflammatory diseases .

Case Studies

  • Anticancer Efficacy : A case study involving the administration of thiazolidine derivatives showed a significant reduction in tumor size in xenograft models of breast cancer. The administered compounds induced apoptosis through both extrinsic and intrinsic pathways.
  • Metabolic Disorders : Another study highlighted the role of thiazolidine derivatives in reversing insulin resistance in high-carbohydrate diet-induced diabetic mice. The compounds improved glucose uptake and reduced hyperglycemia and hyperinsulinemia .

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